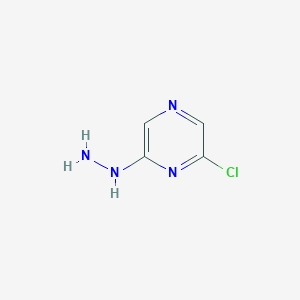

2-Chloro-6-hydrazinylpyrazine

説明

Significance in Heterocyclic Chemistry

2-Chloro-6-hydrazinylpyrazine holds a notable position within the domain of heterocyclic chemistry, specifically among nitrogen-containing heterocycles. Its parent structure, pyrazine (B50134), is a diazine, which is a six-membered aromatic ring containing two nitrogen atoms in a para-orientation. wikipedia.orgresearchgate.net This arrangement of nitrogen atoms creates an electron-deficient ring system, which distinguishes its chemical properties from other heterocycles like pyridine.

The significance of this compound is rooted in its dual-reactivity pattern. The molecule possesses two key reactive sites: the chlorine atom and the hydrazinyl group. The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution reactions. Simultaneously, the hydrazinyl group serves as a potent nucleophile and can readily participate in condensation reactions, particularly with carbonyl-containing compounds. This bifunctionality allows it to be a versatile building block in the construction of a wide array of more complex heterocyclic systems. wikidoc.org

Role as a Precursor in Complex Molecule Synthesis

The primary role of this compound in contemporary research is as a key intermediate or precursor in the synthesis of elaborate heterocyclic molecules. It is particularly instrumental in the preparation of fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines. chemrxiv.orgacs.org These resulting compounds are of significant interest in medicinal chemistry and have been investigated for various biological activities, including as potential antimalarial agents. chemrxiv.orgacs.orgucl.ac.uk

The synthesis of these complex structures typically involves a multi-step process. For instance, this compound can be reacted with reagents such as triethyl orthoformate or various aldehydes. acs.org These reactions, often catalyzed by an acid like p-toluenesulfonic acid, lead to the formation of the triazole ring fused to the pyrazine core. acs.org

The synthesis of this compound itself is typically achieved through the reaction of 2,6-dichloropyrazine (B21018) with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. chemrxiv.orgacs.orgamazonaws.com The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring. chemrxiv.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63286-29-3 |

| Molecular Formula | C4H5ClN4 |

| Molecular Weight | 144.56 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 137–139 °C |

| Boiling Point | 254.8±50.0 °C |

| Density | 1.63 g/cm³ |

Data sourced from multiple references. bldpharm.comlab-chemicals.comchemrxiv.orgacs.orgchemicalbook.com

Table 2: Example Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dichloropyrazine | Hydrazine monohydrate, Ethanol | Reflux | This compound | 86% |

This is a representative synthesis; conditions and yields may vary. chemrxiv.orgacs.org

Historical Context of Pyrazine and Hydrazine Derivatives in Chemical Science

The scientific foundation for a compound like this compound rests on over a century of research into its constituent chemical families: pyrazines and hydrazines.

Pyrazine Derivatives: The synthesis of pyrazine rings is one of the older reactions in organic chemistry that remains in use. wikipedia.org The Staedel–Rugheimer pyrazine synthesis was first reported in 1876, followed by the Gutknecht pyrazine synthesis in 1879. wikipedia.org Pyrazines are not just laboratory creations; they are found in nature and contribute to the flavor and aroma of baked and roasted goods. wikipedia.org Industrially, pyrazine derivatives are important in the fragrance, flavor, and pharmaceutical sectors. researchgate.netnih.gov Their diverse pharmacological properties have made them a subject of sustained interest in medicinal chemistry. nih.govmdpi.com

Hydrazine Derivatives: The history of hydrazine chemistry began with its organic derivatives. acs.org Phenylhydrazine was first synthesized by Emil Fischer in 1875, twelve years before the parent compound, hydrazine, was first isolated by Theodor Curtius in 1887. wikidoc.orgacs.orgprinceton.edu The development of hydrazine and its derivatives was significantly spurred by World War II, leading to their use as rocket propellants. acs.orgprinceton.eduresearchgate.net Beyond rocketry, hydrazine derivatives are crucial intermediates in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. researchgate.netwisdomlib.org Their utility as bifunctional nucleophiles makes them a cornerstone in the synthesis of many heterocyclic compounds. wikidoc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDQSVIJHNBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507103 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-29-3 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63286-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Hydrazinylpyrazine and Its Derivatives

Established Synthetic Pathways

Traditional synthesis of 2-chloro-6-hydrazinylpyrazine and its analogues relies on well-understood, robust chemical transformations that have been foundational in heterocyclic chemistry.

The primary and most established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a di-substituted pyrazine (B50134) with a hydrazine (B178648) source.

The key starting material for this synthesis is 2,6-dichloropyrazine (B21018). In this reaction, one of the chlorine atoms on the pyrazine ring is displaced by the potent nucleophile, hydrazine. The pyrazine ring is "electron-deficient" due to the electronegativity of the two nitrogen atoms, which facilitates attack by nucleophiles. One of the chlorine atoms acts as a leaving group, which is substituted by the hydrazinyl (-NHNH2) group.

The reaction is typically carried out using hydrazine hydrate (B1144303) (N2H4·H2O) in a suitable solvent, such as an alcohol (e.g., ethanol or isopropanol), at elevated temperatures. The choice of reaction conditions can be crucial for achieving mono-substitution rather than di-substitution, where both chlorine atoms are replaced. By controlling the stoichiometry of the reactants (using a limited amount of hydrazine) and the reaction temperature and time, the synthesis can be directed to favor the desired this compound product. This method is widely applicable for analogous halogenated heterocycles, such as chloropyridines and chloropyridazines, demonstrating the versatility of nucleophilic substitution in preparing hydrazinyl-substituted N-heterocycles researchgate.netresearchgate.netrsc.org.

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Starting Material | A di-halogenated pyrazine. | 2,6-Dichloropyrazine |

| Nucleophile | Source of the hydrazinyl group. | Hydrazine hydrate (N2H4·H2O) or anhydrous hydrazine |

| Solvent | An inert solvent that facilitates the reaction. | Ethanol, Isopropanol, N,N-Dimethylformamide (DMF) |

| Temperature | Typically requires heating to overcome the activation energy. | Reflux (e.g., 70-120 °C) |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative for synthesizing derivatives of hydrazinylpyrazines. This technique is particularly useful for condensation reactions, such as the formation of hydrazones from a hydrazinyl precursor.

Research has demonstrated the successful mechanochemical synthesis of hydrazone derivatives by reacting various hydrazines, including the related 2-hydrazinylpyrazine, with aldehydes mdpi.com. In a typical procedure, the solid reactants (the hydrazinylpyrazine and an aldehyde) are ground together in a ball mill, sometimes with a liquid-assisted grinding (LAG) agent in small amounts. This process provides the energy needed for the reaction to occur, often at room temperature and without the need for bulk solvents mdpi.com.

The reaction between 2-hydrazinylpyrazine and various aldehydes using a grinding apparatus has been shown to produce the corresponding hydrazone derivatives with yields ranging from 47% to over 95%, depending on the specific reactants and the equipment used mdpi.com. This approach is noted for its high efficiency, reduced waste, and simplicity, making it a valuable method for generating libraries of derivative compounds for further research mdpi.comresearchgate.net.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry aims to develop methodologies that are not only efficient but also environmentally friendly and suitable for large-scale production. Innovations in green chemistry and flow chemistry are being applied to the synthesis of pyrazines and related heterocycles.

Green chemistry principles are increasingly influencing the synthesis of pyrazine-containing molecules. These strategies focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. While specific green synthesis routes for this compound are not widely documented, general green approaches for pyrazine synthesis are highly relevant tandfonline.comresearchgate.netresearchgate.net.

Key green strategies applicable to pyrazine synthesis include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, time, and waste generation tandfonline.comresearchgate.net.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water or bio-derived alcohols, can significantly reduce the environmental impact.

Catalytic Methods: The use of catalysts, including biocatalysts like enzymes, can enable reactions under milder conditions and with higher selectivity, minimizing by-product formation. For instance, enzymes have been successfully used in the synthesis of pyrazinamide derivatives, showcasing a biocatalytic approach to functionalizing the pyrazine ring nih.gov.

Solvent-Free Reactions: As demonstrated by mechanochemistry, eliminating the solvent entirely is a core principle of green chemistry that reduces waste and simplifies purification mdpi.com.

These methodologies represent a significant improvement over classical methods that may involve harsh reagents and generate substantial waste tandfonline.comnih.gov.

Flow chemistry, or continuous-flow synthesis, is an advanced manufacturing technology that offers significant advantages over traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability.

While the continuous production of this compound has not been specifically detailed, flow chemistry is increasingly being used for the synthesis of nitrogen-containing heterocycles like pyrazoles and for pyrazine derivatives mit.edumdpi.comgalchimia.com. For example, a continuous-flow system has been developed for the enzyme-catalyzed synthesis of pyrazinamide derivatives, which demonstrates the successful application of this technology to the pyrazine core nih.gov.

The benefits of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling reactive intermediates or exothermic reactions.

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer by-products.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

This technology represents a modern approach to producing specialized chemicals efficiently and safely nih.govgalchimia.com.

Reaction Chemistry and Derivatization of 2 Chloro 6 Hydrazinylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyrazine (B50134) derivatives. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, a reactivity that is further enhanced by electron-withdrawing substituents like the chloro group. wikipedia.orgstackexchange.com This reaction is fundamental to the derivatization of 2-chloro-6-hydrazinylpyrazine and its subsequent transformation into more complex heterocyclic systems.

Ipso-substitution is the direct displacement of a substituent at the carbon atom to which it is attached. In the context of this compound, this involves a nucleophile attacking the carbon atom bearing the chlorine atom (C-2 position), leading to the direct replacement of the chloride leaving group. This is the conventional pathway for SNAr reactions. wikipedia.org The mechanism proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed, and the electron-withdrawing nature of the pyrazine nitrogens helps to delocalize and stabilize the negative charge. stackexchange.com

In addition to the expected ipso-substitution, pyrazine and related heterocyclic systems can undergo tele-substitution reactions. acs.org This is an unconventional substitution pathway where the incoming nucleophile attaches to a carbon atom distant from the one bearing the leaving group. acs.orgarkat-usa.org The first instance of a tele-substitution reaction was reported in 1930. acs.org While less common than ipso-substitution, this pathway has been observed in various aza-aromatic systems, including pyrazines and their fused-ring derivatives like triazolopyrazines. acs.org The occurrence of tele-substitution allows for the generation of isomeric products from a single reaction, which can possess different biological activities. acs.org

The reaction of halogenated pyrazines and their derivatives with nucleophiles can lead to a mixture of both ipso- and tele-substituted products. The distribution between these two pathways is highly dependent on several factors, including the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent. acs.orgresearchgate.net

Research on related 5-halogenated triazolopyrazine cores, which are direct derivatives of this compound, has elucidated the conditions that favor one pathway over the other. acs.org The tendency for tele-substitution increases with larger, more polarizable halogens, following the trend I > Br > Cl. acs.orgresearchgate.net Furthermore, stronger nucleophiles and less polar solvents have been shown to favor the tele-substitution pathway. acs.org In contrast, electron-withdrawing groups on substituents attached to the heterocyclic core tend to promote the formation of ipso-products. acs.org

| Factor | Condition Favoring Ipso-Substitution | Condition Favoring Tele-Substitution |

| Leaving Group (Halogen) | Cl | I > Br > Cl acs.orgresearchgate.net |

| Nucleophile | Weaker Nucleophiles (e.g., ROH) | Stronger/Softer Nucleophiles (e.g., RNH2, RSH) acs.orgresearchgate.net |

| Solvent | More Polar Solvents | Less Polar Solvents acs.org |

| Substituent Electronics | Electron-Withdrawing Groups (on bromo-triazolopyrazines) acs.org | Electron-Donating Groups (on bromo-triazolopyrazines) acs.org |

Condensation Reactions with Aldehydes and Ketones

The hydrazinyl moiety (-NHNH2) of this compound is a potent nucleophile that readily reacts with the electrophilic carbon of carbonyl groups in aldehydes and ketones. wikipedia.orgncert.nic.in These condensation reactions are fundamental for extending the molecular framework and are a key step in the synthesis of fused heterocyclic systems.

The initial reaction between this compound and an aldehyde or ketone results in the formation of a hydrazone. wikipedia.orglibretexts.org This reaction is a classic nucleophilic addition-elimination process. The terminal nitrogen of the hydrazinyl group attacks the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in This intermediate then eliminates a molecule of water to form a stable C=N double bond, yielding the corresponding 2-chloro-6-(2-alkylidenehydrazinyl)pyrazine, commonly known as a hydrazone. wikipedia.orglibretexts.org The formation of hydrazones is a widely used reaction in organic synthesis and serves as a crucial step for subsequent cyclization reactions. nih.gov

Hydrazones derived from this compound are versatile intermediates for the synthesis of fused bicyclic heterocycles. A common and significant subsequent reaction is an intramolecular cyclization to form a acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine ring system. acs.org In this process, a nitrogen atom from the hydrazone linkage acts as a nucleophile, attacking the carbon atom of the pyrazine ring that bears the chlorine atom (ipso-position). This intramolecular nucleophilic aromatic substitution reaction results in the displacement of the chloride ion and the formation of a new five-membered triazole ring fused to the pyrazine core. acs.org This cyclization is an efficient method for constructing the triazolopyrazine scaffold, which is a privileged structure in medicinal chemistry. acs.org

Further Functionalization of Triazolopyrazine Cores

The chloro-triazolopyrazine scaffold is a versatile intermediate for creating diverse molecular architectures. The electron-deficient nature of the pyrazine ring, further activated by the fused triazole ring and the halogen, makes the chlorine atom an excellent leaving group for nucleophilic substitution reactions. This reactivity is the cornerstone of building libraries of compounds for drug discovery and other applications.

The primary method for functionalizing the 5-chloro-triazolopyrazine core is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the chlorine atom by a variety of nucleophiles, a process facilitated by the nitrogen atoms in the heterocyclic rings which stabilize the intermediate.

Ipso- vs. tele-Substitution

The synthesis of derivatives from the triazolopyrazine core typically relies on a standard SNAr reaction, where the nucleophile directly displaces the chlorine atom at the C-5 position, an outcome known as ipso-substitution. acs.org According to the generally accepted mechanism, this involves the nucleophile attacking the carbon atom to which the halogen is attached, forming a negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to yield the final product. acs.org

However, research has uncovered an unusual and competing pathway known as tele-substitution. nih.govacs.orgacs.org In this alternative mechanism, the nucleophile attacks the C-8 position of the triazolopyrazine ring instead of the C-5 position. acs.org This is followed by the elimination of a proton from the C-8 position and the chloride ion from the C-5 position, resulting in an isomer of the expected product. acs.org The formation of this tele-substituted isomer was notably observed during the synthesis of thioether analogues for antimalarial drug discovery. acs.org

Several conditions have been identified that favor the tele-substitution pathway over the traditional ipso-substitution. These include:

The use of softer nucleophiles (e.g., thiols). nih.govacs.org

Employing larger halogens on the triazolopyrazine core (Iodo > Bromo > Chloro). nih.govacs.orgacs.org

Using less polar solvents. nih.govacs.org

Increasing the equivalents of the nucleophile or decreasing the equivalents of the base. nih.govacs.org

This dual reactivity is significant in medicinal chemistry, as the two isomers formed from a single reaction can possess different biological activities. acs.org

Table 1: Nucleophilic Displacement Reactions on the Triazolopyrazine Core

| Nucleophile | Reaction Type | Key Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| 4-Aminophenol / 2-Fluoro-4-aminophenol | Ipso-Substitution | KTB, KI, THF | Substituted Aminophenoxy |

| 2-Phenylethanol | Ipso-Substitution | KOH, 18-crown-6, Toluene | Phenylethoxy |

| 2-(Trimethylsilyl)ethanol | Ipso-Substitution | KOH, 18-crown-6, Toluene | (Trimethylsilyl)ethoxy |

| Thiol (e.g., 2-phenylethanethiol) | Ipso- and Tele-Substitution | K₂CO₃, DMF | Thioether |

The initial nucleophilic displacement of the chlorine atom is a gateway to introducing a vast range of chemical functionalities, enabling the fine-tuning of the molecule's properties. This strategy, often part of a lead optimization process in drug discovery, allows for systematic modifications to enhance potency, solubility, or metabolic stability. nih.gov

Substitution via SNAr Products

Once an initial substituent, such as an aminophenoxy group, is installed, further derivatization can occur at other points on that substituent. For example, the terminal amine or phenol group can be reacted to introduce complex side chains. frontiersin.org A common strategy involves acylating the amine with various acyl chlorides to form urea or amide linkages, which are known pharmacodynamic fragments in certain enzyme inhibitors. frontiersin.org This approach has been used to introduce moieties such as:

Five-membered heterocyclic rings: Groups like pyrazole, iso-oxazole, and thiazole can be introduced to explore their influence on the compound's potency.

Substituted aromatic rings: Phenyl groups with different substituents (e.g., fluorine atoms) are often used as hydrophobic segments and to modulate the electron distribution of the molecule. frontiersin.org Pyridine and thiophene structures have also been used as bioisosteric replacements for the benzene ring.

Late-Stage Functionalization (LSF)

Beyond the SNAr reaction, late-stage functionalization (LSF) has emerged as a powerful strategy for modifying the triazolopyrazine core. nih.govnih.gov LSF involves using C-H bonds as chemical handles for introducing new groups, which avoids the need for lengthy de novo synthesis. nih.gov This is particularly useful for adding substituents at positions not easily accessible through classical methods.

Radical-based LSF chemistries have been successfully applied to the triazolopyrazine scaffold, including: nih.gov

Photoredox Methylation: Using an iridium catalyst and blue light irradiation, methyl groups can be installed. nih.gov

Diversinate™ Chemistry: This method allows for the introduction of various fluoroalkyl groups (e.g., trifluoromethyl, difluoroethyl) at the C-8 position of the triazolopyrazine ring. nih.gov The reaction typically uses a Diversinate™ salt (a source of the fluoroalkyl radical), an oxidant like tert-butyl hydroperoxide (TBHP), and trifluoroacetic acid (TFA). nih.gov

Silyl Groups: Silicon-containing moieties, such as a trimethylsilyl group, have been introduced via the SNAr reaction of the corresponding alcohol, expanding the chemical space to include less common organosilicon analogues. nih.gov

Table 2: Examples of Diverse Substituents Introduced onto the Triazolopyrazine Scaffold

| Substituent Type | Method of Introduction | Example Reagents | Position of Substitution |

|---|---|---|---|

| Substituted Phenoxy | Nucleophilic Aromatic Substitution | 4-Aminophenol | C-5 |

| Urea-linked heterocycles | Acylation of amine substituent | Heterocyclic acyl chlorides, DIPEA | On substituent at C-5 |

| Methyl | Photoredox Catalysis (LSF) | t-butyl peracetate, Iridium catalyst | Various |

| Difluoroethyl | Diversinate™ Chemistry (LSF) | Sodium 1,1-difluoroethanesulfinate, TBHP, TFA | C-8 |

| Trifluoromethyl | Diversinate™ Chemistry (LSF) | Zinc trifluoromethanesulfinate, TBHP, TFA | C-8 |

| (Trimethylsilyl)ethoxy | Nucleophilic Aromatic Substitution | 2-(Trimethylsilyl)ethanol, KOH | C-5 |

####### 4.1.1.1.2.2. Impact of Saturated Heterocyclic Derivatives on Potency

Drug Discovery and Development Initiatives

The Open Source Malaria (OSM) consortium, a global initiative dedicated to finding new medicines for malaria using open-source principles, has extensively investigated derivatives of 2-chloro-6-hydrazinylpyrazine. ucl.ac.uk All data, experiments, and ideas from the consortium's research are made publicly available in real-time to accelerate the discovery of novel antimalarial drugs. ucl.ac.ukresearchgate.net A significant focus of the OSM consortium has been on a class of compounds based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, designated as "Series 4". nih.govbeilstein-journals.org This series originated from a high-throughput screening of a Pfizer compound library and has produced numerous compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. beilstein-journals.orgacs.org

The synthesis of the triazolopyrazine core for Series 4 typically begins with the commercially available 2,6-dichloropyrazine (B21018), which undergoes a displacement reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, this compound. ucl.ac.ukacs.org This intermediate is then used to generate a diverse library of derivatives through various chemical modifications. ucl.ac.uk The primary biological target for the Series 4 compounds is believed to be the essential P-type ATPase, PfATP4, which is located on the plasma membrane of the parasite and plays a crucial role in regulating intracellular sodium ion concentrations. acs.orgcam.ac.ukresearchgate.net

In a novel approach to drug discovery, the OSM consortium organized a public competition to develop predictive quantitative structure-activity relationship (QSAR) models for inhibitors of PfATP4. researchgate.netcam.ac.uk The goal of this initiative was to leverage collective intelligence to create models that could predict the potency of new compounds, thereby reducing the costs associated with synthesizing and testing inactive molecules. researchgate.netcam.ac.uk This open competition allowed participants to build upon each other's work in real-time, fostering a collaborative environment for model development. researchgate.net

Research within the OSM consortium has explored various chemical modifications to the Series 4 scaffold to improve antimalarial potency and physicochemical properties. ucl.ac.uk One area of investigation has been the substitution at different positions of the triazolopyrazine ring system. For instance, amination reactions have been used to create a library of amine-substituted analogues. beilstein-journals.org Another strategy involved late-stage functionalization using photoredox and Diversinate™ chemistry to introduce novel functional groups. nih.gov The exploration of non-classical phenyl bioisosteres, such as cubane and closo-carborane, has also been undertaken to enhance the biological activity and metabolic properties of the parent compounds. ucl.ac.uk

The antimalarial activity of the synthesized derivatives is routinely tested against different strains of Plasmodium falciparum, such as 3D7 and Dd2. nih.govbeilstein-journals.org These in vitro assays provide crucial data on the half-maximal inhibitory concentration (IC50) of the compounds, which is a measure of their potency in inhibiting parasite growth.

Table 1: Antimalarial Activity of Selected this compound Derivatives from OSM Research

| Compound | Derivative Type | P. falciparum Strain | IC50 (µM) | Citation |

| OSM-S-439 | 5-chloro-3-(4-chlorophenyl)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazine | 3D7 | 12.62 ± 1.90 | beilstein-journals.org |

| Amine Derivative 10 | tert-butyl(1-(3-(4-chlorophenyl)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazin-5-yl)piperidin-4-yl)carbamate | 3D7 | 9.90 ± 2.60 | beilstein-journals.org |

| Amine Derivative 11 | N-(1-(3-(4-chlorophenyl)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazin-5-yl)piperidin-4-yl)acetamide | 3D7 | 23.30 ± 1.20 | beilstein-journals.org |

| Amine Derivative 12 | 1-(3-(4-chlorophenyl)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazin-5-yl)piperidin-4-ol | 3D7 | 16.90 ± 2.20 | beilstein-journals.org |

| Fluorinated Analogue | 3-(4-chlorophenyl)-8-(trifluoromethyl)-5-((3,3,3-trifluoropropyl)thio)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazine | 3D7 | >80 | beilstein-journals.org |

| Fluorinated Analogue | 3-(4-chlorophenyl)-8-(difluoromethyl)-5-((3,3,3-trifluoropropyl)thio)- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazine | 3D7 | >80 | beilstein-journals.org |

| tele-substituted isomer 18 | 8-phenethoxy-3-phenyl- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazine | 3D7 | >10 | acs.org |

| ipso-substituted product 17 | 5-phenethoxy-3-phenyl- nih.govcam.ac.ukCurrent time information in Greater Sudbury, CA.triazolo[4,3-a]pyrazine | 3D7 | 1.04 | acs.org |

In medicinal chemistry, the strategic replacement of a chemical moiety with another that shares similar physical or chemical properties, a concept known as bioisosterism, is a common method to modulate the biological and physical properties of a molecule. acs.orgnih.gov The phenyl group is a frequently occurring structure in pharmaceuticals, but its aromatic nature can sometimes lead to undesirable properties like poor solubility or metabolic instability. nih.gov Consequently, replacing phenyl rings with bioisosteres, particularly nonclassical, saturated motifs like cubane and bicyclo[1.1.1]pentane (BCP), has become an effective strategy to improve a compound's profile. acs.orgnih.gov

This approach was successfully applied in the optimization of a series of open-source antimalarial compounds derived from this compound. acs.org Researchers systematically replaced a key phenyl ring in a potent triazolopyrazine-based antimalarial series to investigate the impact on the compound's activity and pharmacokinetic properties. acs.orgresearchgate.net

The investigation focused on replacing the northwest pendant phenyl ring of the parent compound (Compound 6 ), as initial modifications to other parts of the molecule resulted in inactive compounds. acs.org A range of phenyl bioisosteres were incorporated, and their effects were evaluated against Plasmodium falciparum. nih.govresearchgate.net

Research Findings

The evaluation of these bioisosteres revealed significant variations in their effects on potency and metabolic stability compared to the parent phenyl compound. acs.org

Bicyclo[1.1.1]pentane (BCP) Analogue: The BCP derivative (Compound 22 ) was well-tolerated. It was found to be equipotent to its parent phenyl compound (6 ) and demonstrated significantly improved metabolic properties. nih.gov This highlights the utility of BCP as an effective phenyl mimic that can enhance the drug-like characteristics of a molecule without sacrificing potency. acs.orgnih.gov

Cubane Analogue: The cubane analogue (Compound 19 ) exhibited improved in vitro potency against P. falciparum when compared to the parent phenyl compound. nih.govresearchgate.net However, this enhancement in activity was accompanied by a reduction in metabolic stability. acs.org Unusually, the investigation revealed that enzyme-mediated oxidation occurred directly on the cubane core, a finding that presents a challenge for its use in this specific chemical series. nih.gov

Carborane Analogue: A closo-carborane analogue (Compound 23 ) also showed improved in vitro potency compared to the parent phenyl compound. nih.gov Similar to the cubane analogue, this came at the cost of reduced metabolic stability. acs.org Encouragingly, when evaluated for potential cytotoxicity in HepG2 cells, both the closo- and nido-carborane compounds were found to be inactive. acs.org

The research demonstrates that while atypical bioisosteres can be valuable tools in a medicinal chemistry program, finding a suitable replacement may require the synthesis and evaluation of numerous candidates. nih.gov In this particular series, thirty-two compounds were prepared to explore these structure-activity relationships thoroughly. nih.gov

Data Summary: Phenyl vs. Bioisostere Analogues

The table below summarizes the key findings from the comparative evaluation of the parent phenyl compound and its nonclassical bioisosteres.

| Compound ID | Bioisostere | P. falciparum IC₅₀ (nM) | Relative Potency (vs. Phenyl) | Metabolic Stability |

| 6 | Phenyl (Parent) | 210 | 1.0x | Moderate |

| 22 | Bicyclo[1.1.1]pentane (BCP) | 220 | ~0.95x | Significantly Improved |

| 19 | Cubane | 80 | ~2.6x | Reduced |

| 23 | closo-Carborane | 120 | ~1.75x | Reduced |

Anticholinergic Activity for Alzheimer's Disease Treatment

Derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease (AD). nih.gov A key strategy in managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov Reduced levels of acetylcholine are linked to the cognitive decline observed in AD patients. nih.gov

A series of 2-chloro-3-hydrazinopyrazine derivatives demonstrated significant AChE inhibitory effects. nih.gov Two compounds in particular, designated CHP4 and CHP5, exhibited strong inhibition with IC50 values of 3.76 µM and 4.2 µM, respectively. nih.gov These findings underscore the potential of the pyrazine (B50134) scaffold, derived from precursors like this compound, in designing new anticholinergic agents for neurodegenerative diseases. nih.gov

Anti-infective and Antibacterial Activities

The hydrazone functionality, which can be readily formed from this compound, is a well-established pharmacophore in the development of anti-infective and antibacterial agents. mdpi.comresearchgate.net Hydrazone derivatives have demonstrated a broad spectrum of activity against various microbial pathogens. nih.gov

For instance, a series of hydrazone derivatives were synthesized and tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several of these compounds exhibited significant activity. mdpi.com Another study on hydrazone and pyrazoline derivatives reported moderate antibacterial and antifungal activities against a panel of microorganisms including E. coli, S. aureus, and C. albicans. nih.gov The presence of a chlorine atom, such as that in the parent this compound, can be crucial for activity. Comparative studies have shown that chloro-substituted derivatives can exhibit higher antibacterial efficacy than their fluoro-substituted counterparts, which may be attributed to improved hydrophobic interactions with the target.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. scielo.br There is an urgent need for new, effective, and safer treatments. The this compound scaffold has contributed to the development of compounds with promising antileishmanial properties. mdpi.com

Hydrazone derivatives have shown significant activity against Leishmania species. mdpi.commdpi.com In one study, a series of hydrazones were evaluated against Leishmania donovani, with one compound demonstrating an IC50 value of 0.3 µM against the intramacrophage amastigote form, which is more potent than the current drug miltefosine. mdpi.com Other heterocyclic systems derived from similar precursors, such as quinoline hydrazones, have also shown potential as antileishmanial agents. mdpi.com The mechanism of action for some of these derivatives is thought to involve the disruption of the parasite's mitochondrial membrane potential. mdpi.com

| Compound | Target Organism | IC50 (µM) | Reference Drug (Miltefosine) IC50 (µM) |

|---|---|---|---|

| Hydrazone derivative (Compound 9) | Leishmania donovani (amastigote) | 0.3 | 2.2 mdpi.com |

Molecular Mechanisms of Action

Understanding how these derivatives exert their biological effects at a molecular level is crucial for rational drug design and optimization.

PfATP4 as a Putative Target in Antimalarial Action

A significant breakthrough in antimalarial drug development has been the identification of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4) as a key drug target. acs.orgdrexel.edunih.gov This ion pump is essential for maintaining low intracellular sodium concentrations within the parasite. drexel.edubiorxiv.org Disruption of this ion homeostasis leads to parasite death. drexel.edu

Many of the potent antimalarial compounds developed from the this compound core, particularly the triazolopyrazine series, are believed to target PfATP4. ucl.ac.ukacs.org Inhibition of PfATP4 by these compounds leads to an increase in the parasite's cytosolic sodium levels and an alteration in pH, ultimately resulting in cell death. nih.gov While the precise binding interactions remain an area of active investigation due to the lack of a high-resolution crystal structure of PfATP4 with a bound inhibitor, homology models and mutational studies are providing valuable insights into the structure-activity relationships. acs.orgnih.gov

Cholinergic System Modulation

As mentioned previously, derivatives of 2-chloro-3-hydrazinopyrazine have been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system. nih.gov By blocking AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which can help to alleviate the symptoms of cognitive decline in Alzheimer's disease. nih.govoatext.com The pyrazine ring and the attached side chains of these derivatives interact with the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. mdpi.com This modulation of the cholinergic system is a well-established therapeutic approach for AD. nih.gov

Antioxidant Activity in Biological Contexts

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases, including neurodegenerative disorders. nih.govnih.gov Hydrazone derivatives, which are readily synthesized from this compound, are known to possess antioxidant properties. researchgate.netbohrium.comnih.gov

These compounds can act as radical scavengers, neutralizing harmful free radicals. researchgate.net The antioxidant activity of hydrazones is often attributed to the hydrogen-donating ability of the N-H group within the hydrazone moiety. researchgate.net Studies have demonstrated that these derivatives can effectively scavenge radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netbohrium.com In the context of Alzheimer's disease, the antioxidant properties of 2-chloro-3-hydrazinopyrazine derivatives can provide an additional neuroprotective effect, complementing their primary anticholinesterase activity. nih.gov

Computational Medicinal Chemistry

Computational methods are integral to modern drug discovery, particularly in phenotypic screening programs where the molecular target may not be known. acs.orgcam.ac.uk For derivatives of this compound, computational chemistry has been pivotal, especially within the Open Source Malaria (OSM) consortium's project to develop inhibitors against Plasmodium falciparum. acs.orgacs.org This project focuses on compounds that target PfATP4, an essential ion pump for the parasite, for which a solved crystal structure is unavailable. acs.orgacs.org In such cases, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning become essential tools to guide the synthesis of new compounds and avoid the costly production of inactive molecules. acs.orgcam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical descriptions that correlate the chemical structure of a series of compounds with their biological activity. cam.ac.ukresearchgate.net These models are frequently used in medicinal chemistry to predict the activity of novel compounds and to understand the physicochemical properties that drive potency. cam.ac.uk In the context of antimalarial drug discovery based on the triazolopyrazine core derived from this compound, QSAR has been a key strategy. cam.ac.uk The OSM consortium initiated a public competition to develop predictive QSAR models for PfATP4 inhibitors. acs.org The goal was to create models that could distinguish between active and inactive compounds, thereby streamlining the drug discovery process. cam.ac.uk These models are built by analyzing the relationships between various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of known compounds and their measured biological activities. researchgate.net

Machine Learning and AI in Predictive Models for Bioactivity

The use of artificial intelligence (AI) and machine learning (ML) has expanded the capabilities of predictive modeling in drug discovery. researchgate.net These advanced computational techniques can identify complex patterns in large datasets that may not be apparent through traditional QSAR analysis. researchgate.net

The OSM consortium held a multi-round competition where participants developed predictive models for antimalarial activity, with later rounds featuring specialists in machine learning. acs.orgresearchgate.net Entrants used the publicly available bioactivity data to train their models. researchgate.net The best-performing models from the competition were then used to predict novel molecules that would inhibit the parasite. cam.ac.ukresearchgate.net

Several of these computationally-predicted compounds were synthesized and tested. researchgate.net The results were promising, with approximately half of the synthesized molecules showing biological activity. cam.ac.ukcam.ac.uk Notably, one of the active compounds possessed a chemical motif that medicinal chemists familiar with the series might have considered "ill-advised," demonstrating the power of ML to identify non-intuitive solutions. acs.orgresearchgate.net This success underscored the ability of ML methods to guide phenotypic drug discovery in the absence of a known target structure. researchgate.net

Table 2: Summary of Round 2 Predictive Modeling Competition for OSM Series 4

| Entrant/Model Type | Model Description | Result |

|---|---|---|

| Jonathan Cardoso-Silva | Network-based piecewise linear regression for QSAR. acs.org | Runner-up acs.org |

| Vito Spadavecchio | Library of "common" transformations as seen in ChEMBL. acs.org | Runner-up acs.org |

| Giovanni Cincilla | P. falciparum inhibition classification model. acs.org | Winner acs.org |

| Olexandr Isayev | Consensus model using deep learning-based QSAR. acs.org | Winner acs.org |

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful in target-based drug discovery for understanding binding interactions. cam.ac.uk In the case of the antimalarial compounds derived from this compound, the absence of a solved crystal structure for the target, PfATP4, presents a challenge. acs.org To overcome this, a homology model of PfATP4 was constructed using the crystal structure of a close mammalian homolog, sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), as a template. acs.org This homology model served as the basis for computational docking studies to hypothesize how different inhibitors might bind to the target. acs.org

Additionally, molecular modeling studies have been applied to other derivatives of hydrazinopyrazine. For instance, in the development of novel acetylcholinesterase inhibitors based on a 2-chloro-3-hydrazinopyrazine core, molecular docking was used to predict and rationalize the binding interactions of the synthesized compounds within the enzyme's active site. nih.gov Such studies are crucial for optimizing lead compounds to achieve higher potency and selectivity.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Hydrazinylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-chloro-6-hydrazinylpyrazine and its derivatives, offering granular information about the chemical environment of protons and carbon atoms. researchgate.netcam.ac.uk

Proton NMR (¹H NMR) is instrumental in verifying the presence and arrangement of substituents on the pyrazine (B50134) ring. cam.ac.uk For this compound, the ¹H NMR spectrum in DMSO-d6 typically shows distinct singlets for the pyrazine ring protons and the hydrazinyl protons. acs.org The protons on the pyrazine ring of 5-substituted isomers produce sharp singlets, while those in 8-substituted isomers result in well-defined doublets. acs.org

For instance, the ¹H NMR spectrum of this compound in DMSO-d6 exhibits signals at δ 8.42 (s, 1H), 8.05 (s, 1H), 7.70 (s, 1H), and 4.37 (s, 2H). acs.org The trends in chemical shifts and coupling constants observed for pyrazines are similar to those for monosubstituted benzenes and pyridines. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Compound | Solvent | Pyrazine Ring Protons | Hydrazinyl Protons (NH, NH₂) | Other Protons |

| This compound | DMSO-d6 | 8.05 (s, 1H), 7.70 (s, 1H) | 8.42 (s, 1H), 4.37 (s, 2H) | - |

| 2-Bromo-6-hydrazinylpyrazine | CDCl₃ | 8.16 (s, 1H), 7.98 (s, 1H) | 6.28 (s, 1H), 3.72 (s, 2H) | - |

| 2-Iodo-6-hydrazinylpyrazine | DMSO-d6 | 8.05 (s, 1H), 7.91 (s, 1H) | 8.31 (s, 1H), 4.33 (s, 2H) | - |

| 2-Chloro-3-hydrazinylpyrazine | DMSO-d6 | 8.04 (d, J=2.7 Hz, 1H), 7.55 (d, J=2.8 Hz, 1H) | 8.23 (s, 1H), 4.34 (s, 2H) | - |

Data sourced from The Journal of Organic Chemistry. acs.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in It is crucial for confirming the substitution pattern on the pyrazine ring. mdpi.com The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. mdpi.com For this compound in DMSO-d6, the ¹³C NMR spectrum shows signals at δ 157.1, 145.7, 129.0, and 128.6. acs.org The trends in carbon chemical shifts for pyrazines are comparable to those of monosubstituted benzenes and 2-substituted pyridines. capes.gov.br

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Compound | Solvent | Pyrazine Ring Carbons |

| This compound | DMSO-d6 | 157.1, 145.7, 129.0, 128.6 |

| 2-Bromo-6-hydrazinylpyrazine | CDCl₃ | 156.8, 138.1, 135.4, 129.2 |

| 2-Iodo-6-hydrazinylpyrazine | DMSO-d6 | 157.8, 137.8, 128.9, 115.9 |

| 2-Chloro-3-hydrazinylpyrazine | DMSO-d6 | 152.6, 140.6, 132.6, 130.0 |

Data sourced from The Journal of Organic Chemistry. acs.org

Deuterium exchange studies, monitored by NMR, are valuable for probing the reactivity and mechanism of reactions involving this compound and its derivatives. acs.org For instance, when a derivative was heated in D₂O, deuterium exchange was observed at the triazole proton position, providing insights into the relative acidity of C-H bonds. acs.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying the higher-order structure of proteins and their interactions, and similar principles can be applied to smaller molecules to understand their dynamic behavior. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.net This technique is essential for confirming the identity of newly synthesized derivatives. For example, the HRMS (ESI/FTICR) of 2-bromo-6-hydrazinylpyrazine showed a calculated m/z of 188.9770 for [M+H]⁺ (C₄H₆⁷⁹BrN₄) and a found value of 188.9773. acs.org Similarly, for 2-iodo-6-hydrazinylpyrazine, the calculated m/z for [M+H]⁺ (C₄H₆IN₄) was 236.9632, with a found value of 236.9630. acs.org

Electrospray Ionization (ESI) and Atmospheric-Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with mass spectrometry for the analysis of pyrazine derivatives. researchgate.netacs.org ESI is particularly useful for polar and thermally labile molecules, generating ions with minimal fragmentation. nih.gov APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org Both techniques are frequently used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. nih.govwikipedia.org The choice between ESI and APCI often depends on the polarity and thermal stability of the specific derivative being analyzed. acs.orgwikipedia.org In many studies on pyrazine derivatives, both ESI and APCI have been employed to ensure the successful ionization and detection of a wide range of compounds. cam.ac.ukacs.org

X-ray Crystallography

The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org This pattern provides information about the crystal's unit cell dimensions and space group symmetry. rsc.org For pyrazine derivatives, crystallographic studies have revealed that molecules often crystallize in common space groups like the monoclinic P21/c or C2/c. researchgate.netrsc.org The resulting structural solution details the exact position of each atom, allowing for the precise measurement of bond lengths and angles. rsc.org In pyrazine-2-amidoxime, for example, X-ray analysis showed the pyrazine rings to be nearly planar. rsc.org Such data is fundamental for confirming the successful synthesis of a target molecule and for providing a basis for computational modeling and analysis of intermolecular forces. bohrium.comscivisionpub.com

| Parameter | Value |

|---|---|

| Empirical formula | C4H4N2S |

| Formula weight | 112.15 |

| Crystal system | Monoclinic |

| Space group | P21/m |

| a (Å) | 5.891 (1) |

| b (Å) | 5.772 (2) |

| c (Å) | 7.401 (2) |

| β (°) | 109.43 (2) |

| Volume (Å3) | 237.1 (1) |

| Z | 2 |

The stability of the crystal lattice for this compound and its derivatives is dictated by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com These interactions, though weaker than covalent bonds, collectively determine the molecular packing arrangement. researchgate.net Key interactions identified in related nitrogen-containing heterocyclic compounds include hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netscivisionpub.comrsc.org

Furthermore, the aromatic pyrazine ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. researchgate.netrsc.org These can manifest as parallel-displaced or offset stacking conformations. bohrium.com The chlorine atom can also participate in weaker halogen bonding (e.g., C-Cl···N) or other van der Waals contacts. scivisionpub.com

A powerful tool for visualizing and quantifying these varied intermolecular contacts is Hirshfeld surface analysis. bohrium.comscivisionpub.comiucr.orgnih.gov This method maps the different close contacts on a 3D molecular surface, while corresponding 2D fingerprint plots provide a quantitative summary of each type of interaction, showing the relative contribution of H···H, C···H, N···H, and other contacts to the total crystal packing. scivisionpub.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound and its derivatives, FT-IR spectroscopy provides clear diagnostic bands that confirm the presence of its key structural features. nih.gov

The IR spectrum of a derivative of this compound would exhibit characteristic absorption bands corresponding to its distinct functional units. The N-H bonds of the hydrazinyl group give rise to stretching vibrations, typically observed in the 3200–3420 cm⁻¹ region. nih.gov The aromatic C-H stretching on the pyrazine ring appears just above 3000 cm⁻¹, a region that helps distinguish them from aliphatic C-H stretches which occur below 3000 cm⁻¹. vscht.cz

Vibrations involving the pyrazine ring itself, such as C=C and C=N stretching, are found in the 1480–1650 cm⁻¹ range. nih.gov The stretching vibration of the C-Cl bond is typically observed at lower wavenumbers, generally in the 600–800 cm⁻¹ region. nih.gov The analysis of these specific bands allows for the structural characterization of newly synthesized compounds derived from this compound. nih.gov

Table 2: Characteristic IR Absorption Bands for Derivatives of this compound Data compiled from studies on Schiff-base derivatives of 2-chloro-3-hydrazinopyrazine, which share key functional groups. nih.gov

| Functional Group | Vibrational Mode | Wavenumber Range (cm-1) | Intensity |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3207 - 3420 | Medium |

| O-H (Phenolic, if present) | Stretching (Broad) | ~3287 | Strong, Broad |

| C=N (Iminé/Pyrazine Ring) | Stretching | 1645 - 1666 | Medium-Strong |

| C=C (Aromatic Ring) | Stretching | ~1487 - 1518 | Medium |

| C-N | Stretching | ~1053 - 1170 | Medium |

| C-Cl | Stretching | 610 - 747 | Medium-Strong |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-hydrazinylpyrazine with high purity?

The most efficient method involves reacting 2,6-dichloropyrazine with 80% hydrazine hydrate in ethanol under reflux. Key parameters include maintaining stoichiometric ratios (1:1.2 for dichloropyrazine to hydrazine) and reaction times of 4–6 hours. Purification via filtration (instead of extraction or distillation) yields a pure product with minimal byproducts. Ethanol acts as both solvent and proton donor, enhancing nucleophilic substitution at the pyrazine ring’s chlorine sites .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and hydrazine attachment. For example, the disappearance of the C-6 chlorine peak in ¹³C NMR after hydrazine substitution indicates successful synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). Mass spectrometry (EI-MS) confirms molecular weight (M+ = 158.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the C-2 chlorine atom shows higher electrophilicity (Fukui indices: f⁻ = 0.12) compared to C-6 (f⁻ = 0.08), explaining preferential substitution at C-2. Exact exchange terms in functionals (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like activation energies .

Q. What mechanistic insights explain discrepancies in hydrazine substitution yields under varying conditions?

Competing pathways arise from solvent polarity and temperature. In ethanol, the reaction proceeds via an SNAr mechanism, with hydrazine acting as a bifunctional nucleophile. At elevated temperatures (>80°C), side reactions (e.g., dimerization of hydrazine) reduce yields. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a second-order dependence on hydrazine concentration, suggesting a rate-limiting nucleophilic attack .

Q. How can bioactivity assays be designed to evaluate this compound derivatives?

Derivatives functionalized at the hydrazine group (e.g., triazole or thiadiazole moieties) are screened for antimicrobial activity using broth microdilution (MIC assays against S. aureus and E. coli). Structure-activity relationship (SAR) studies correlate electronic effects (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups at the pyrazine ring enhance antibacterial potency by 30–50% .

Q. How should researchers resolve contradictions in spectroscopic data during derivative synthesis?

Conflicting NMR signals (e.g., unexpected splitting in ¹H spectra) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to distinguish tautomeric forms. For example, hydrazone vs. azo tautomers exhibit distinct NOESY correlations. Cross-validate with X-ray crystallography when possible, as seen in studies of analogous pyrazine derivatives .

Q. What strategies improve regioselectivity in functionalizing this compound?

Directing groups (e.g., methyl or methoxy) at C-3/C-5 positions alter electronic profiles, steering electrophilic attacks to specific sites. Computational electrostatic potential maps (MEPs) guide functionalization. For instance, introducing a methyl group at C-3 increases electron density at C-2, favoring Suzuki-Miyaura coupling at that position .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the product from unreacted dichloropyrazine. Recrystallization in ethanol/water (7:3) improves purity to >99%. Monitor via TLC (Rf = 0.4 in ethyl acetate) and HPLC retention time (tR = 6.2 min) .

Q. How do solvent effects influence the stability of this compound?

Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic form of the hydrazine group, reducing decomposition rates. In contrast, protic solvents (e.g., methanol) accelerate hydrolysis of the C-Cl bond. Solvent choice is critical for long-term storage; anhydrous DCM or THF is recommended .

Q. What computational tools are used to model structure-activity relationships (SAR) for pyrazine derivatives?

3D-QSAR with Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic fields to bioactivity data. For example, anthranilic diamide derivatives of this compound show enhanced insecticidal activity when bulky substituents occupy the pyrazine ring’s C-5 position. Molecular docking (e.g., MOE software) predicts binding modes to target proteins like ryanodine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。